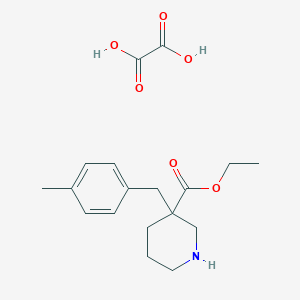

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate

描述

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate (C₁₈H₂₅NO₆; molecular weight 351.40 g/mol) is a piperidine derivative characterized by a 4-methylbenzyl substituent at the 3-position of the piperidine ring and an ethyl carboxylate ester group. The compound exists as a 1:1 oxalate salt, enhancing its crystallinity and stability for research applications . Piperidine derivatives are frequently explored in medicinal chemistry due to their structural versatility, which allows modulation of pharmacokinetic and pharmacodynamic profiles.

Structure

3D Structure of Parent

属性

IUPAC Name |

ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.C2H2O4/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14;3-1(4)2(5)6/h5-8,17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPIFCEMQKZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate typically involves the reaction of ethyl 3-piperidinecarboxylate with 4-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

科学研究应用

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: It is used in the production of various chemical products and intermediates.

作用机制

The mechanism of action of Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate (Compound A) with structurally related piperidine derivatives, focusing on substituent effects, counterion influence, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Note: Molecular weight for the hydrochloride in is inferred from the formula C₁₆H₂₁Cl₂NO₂.

Key Findings :

Substituent Effects: Electron-Donating Groups (4-CH₃, 4-OCH₃): The methyl group in Compound A improves metabolic stability compared to unsubstituted analogs, while the methoxy group in the 4-OCH₃ derivative enhances solubility due to increased polarity . Fluorinated Analog (): The trifluoromethyl and fluorophenyl groups in the isoxazolopyrimidine derivative confer high biological activity (TLR targeting), suggesting that halogenation could enhance target affinity in related piperidines .

Counterion Influence :

- Oxalate vs. Hydrochloride : Compound A’s oxalate salt likely exhibits lower hygroscopicity compared to hydrochlorides (e.g., ), favoring solid-state stability. Hydrochlorides, however, are more common in drug formulations due to predictable solubility profiles .

Ester Group: Methyl esters (e.g., ) generally exhibit faster hydrolysis rates than ethyl esters, impacting metabolic stability .

生物活性

Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 291.35 g/mol

The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Key Biological Targets

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It has been suggested that it could interact with receptors similar to other piperidine derivatives, potentially influencing neurotransmitter systems.

Pharmacological Applications

This compound has been explored for various pharmacological applications:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects through modulation of serotonin receptors.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

Case Study 1: Antidepressant Effects

In a controlled study, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential utility in treating depression .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in human cell lines, indicating its potential role in managing inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate?

- Methodology : The compound can be synthesized via multi-step organic reactions involving:

- Piperidine ring formation : Alkylation or reductive amination to construct the piperidine core.

- Substituent introduction : Coupling of the 4-methylbenzyl group via nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura).

- Esterification : Reaction with ethyl oxalate under acidic or basic conditions to form the oxalate salt.

- Purification : Column chromatography or recrystallization to achieve high purity (>95%) .

- Key Considerations : Optimize solvent choice (e.g., ethanol, dichloromethane) and temperature control (60–100°C) to enhance yield and minimize side products .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .

- Spectroscopy :

- NMR (¹H/¹³C): Assign peaks to verify substituent positions (e.g., 4-methylbenzyl protons at δ 2.3–2.5 ppm) .

- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and oxalate (C-O-C stretch ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : Validate molecular weight (e.g., via HRMS or LC-MS) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources and oxidizing agents .

- Toxicity Note : Limited toxicological data exist; treat as a potential irritant and avoid inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Approach :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .

- In Situ Monitoring : Employ HPLC or TLC to track intermediates and optimize reaction termination points .

- Case Study : A 2025 study achieved 78% yield using Pd/C catalysis in ethanol, versus 52% with AlCl₃ in DCM, highlighting solvent-catalyst synergy .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound?

- Methods :

- Pharmacophore Modeling : Compare with quinoline derivatives (e.g., chloroquine analogs) to identify critical moieties (e.g., 4-methylbenzyl for lipophilicity) .

- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

- Data Integration : Cross-reference crystallographic data (SHELX-refined structures) with computational docking (AutoDock Vina) to predict bioactive conformations .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Troubleshooting :

- Dynamic NMR : Resolve overlapping signals caused by rotameric equilibria (e.g., piperidine ring puckering) by acquiring spectra at variable temperatures .

- Isotopic Labeling : Use ¹³C-labeled oxalate to distinguish between ester and oxalate carbonyl signals in complex spectra .

- Collaborative Validation : Share raw data via platforms like PubChem to benchmark against published spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。